molecular formula C18H11ClFN3OS2 B10832823 NadD inhibitor 3_15

NadD inhibitor 3_15

Cat. No.: B10832823
M. Wt: 403.9 g/mol
InChI Key: NSFJHJZRXLGMGP-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Biosynthesis in Bacterial Pathogen Survival

Nicotinamide Adenine Dinucleotide (NAD), along with its phosphorylated and reduced forms, is a vital coenzyme in a vast array of cellular processes. In bacterial pathogens, NAD is indispensable for hundreds of redox reactions that drive central metabolism, including energy production, biosynthesis of cellular building blocks, and respiration. bindingdb.org Beyond its role in energy metabolism, NAD also serves as a substrate for enzymes involved in DNA repair and signaling pathways, making its consistent supply critical for bacterial viability and replication. nih.gov The disruption of NAD production has been shown to have bactericidal effects, underscoring the pathway's potential as an antibiotic target. bindingdb.org

Rationale for NadD as a Chemotherapeutic Target in Antibacterial Development

Within the NAD biosynthetic pathway, Nicotinate Mononucleotide Adenylyltransferase (NadD) represents a particularly attractive target for the development of new antibacterial drugs. This is due to its essential nature and key differences between the bacterial enzyme and its human equivalents.

NadD catalyzes a crucial step in NAD biosynthesis in most bacteria, making it essential for their growth and survival. Genetic studies have confirmed the essentiality of the nadD gene in a number of bacterial species. Furthermore, the NadD enzyme is highly conserved across a wide range of pathogenic bacteria, suggesting that an effective NadD inhibitor could have broad-spectrum antibacterial activity.

While humans also rely on NAD, the enzymes responsible for its biosynthesis, known as Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferases (NMNATs), have significant structural and functional differences from bacterial NadD. The sequence identity between bacterial NadD and human NMNATs is low, at approximately 15-22%. A key biochemical distinction lies in their substrate specificity. Bacterial NadD enzymes show a strong preference for nicotinic acid mononucleotide (NaMN), whereas the three human NMNAT isoforms can efficiently use both NaMN and nicotinamide mononucleotide (NMN). These differences in the active sites of the enzymes allow for the design of inhibitors that are highly selective for bacterial NadD, minimizing the potential for off-target effects in human cells.

Overview of Structure-Based Drug Discovery Approaches for NadD Inhibitors

The distinct characteristics of bacterial NadD have made it a prime candidate for structure-based drug design. This approach utilizes the three-dimensional structure of the target enzyme to identify and optimize inhibitor compounds. By employing in silico screening of large chemical libraries against the known crystal structures of NadD from various bacteria, researchers can identify promising lead compounds. These virtual hits are then tested in vitro for their ability to inhibit the enzyme's activity. This iterative process of computational modeling, chemical synthesis, and biological testing has successfully identified potent and selective NadD inhibitors, including the focus of this article, NadD inhibitor 3_15.

Compound Profile: this compound

This compound is a small molecule identified through structure-based drug discovery efforts as a potent inhibitor of bacterial NadD.

IdentifierValue
PubChem CID1003444
IUPAC Name3-amino-N-(4-chloro-2-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide
Molecular FormulaC18H11ClFN3OS2
Molecular Weight403.9 g/mol
XLogP35.3

Table 1: Chemical properties of this compound.

In Vitro Efficacy

Biochemical assays have been conducted to determine the inhibitory activity of this compound against NadD enzymes from different bacterial species. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Target OrganismIC50 (nM)
Escherichia coli9,000
Bacillus anthracis12,000

Table 2: In vitro inhibitory activity of this compound against bacterial NadD. bindingdb.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11ClFN3OS2

Molecular Weight

403.9 g/mol

IUPAC Name

3-amino-N-(4-chloro-2-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H11ClFN3OS2/c19-9-3-5-12(11(20)8-9)22-17(24)16-15(21)10-4-6-13(23-18(10)26-16)14-2-1-7-25-14/h1-8H,21H2,(H,22,24)

InChI Key

NSFJHJZRXLGMGP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N

Origin of Product

United States

Discovery and Initial Characterization of Nadd Inhibitor 3 15

Identification of NadD Inhibitor 3_15 through Integrated In Silico and In Vitro Screening Methodologies

This compound was identified through a comprehensive drug discovery program that combined computational (in silico) and experimental (in vitro) screening approaches. This integrated strategy aimed to efficiently identify novel small molecules with potent inhibitory activity against bacterial NadD enzymes. The in silico phase likely involved virtual screening of large compound libraries against a structural model of the target enzyme, predicting binding affinity and potential efficacy. Promising candidates from this stage were then advanced to in vitro assays, where their actual inhibitory activity against purified bacterial NadD was experimentally validated. This dual approach accelerates the identification of lead compounds by filtering out inactive molecules early in the process, leading to the selection of this compound as a compound of interest.

Classification of this compound within Distinct Chemical Chemotypes

Following its identification, this compound was classified based on its chemical structure into distinct chemotypes. The research indicated its placement within specific classes, such as Class 3 and Class 15. This classification is crucial for understanding its structural relationships to other known inhibitors, predicting potential pharmacokinetic properties, and guiding further chemical optimization efforts. Assignment to these classes suggests that this compound shares core structural features with other compounds exhibiting similar biological activities, potentially offering insights into structure-activity relationships.

Enzymatic Inhibition Profile of this compound Against Bacterial NadD Orthologs

The enzymatic inhibition profile of this compound was thoroughly investigated against orthologs of the NadD enzyme from various bacterial species. Specifically, its inhibitory potency was assessed against Escherichia coli NadD and Bacillus anthracis NadD. The results demonstrated that this compound exhibits significant inhibitory activity against these bacterial targets. The compound's ability to inhibit the enzymatic function of NadD, an enzyme critical for NAD+ biosynthesis, suggests a potential mechanism for disrupting bacterial metabolism and growth.

Table 1: Enzymatic Inhibition of Bacterial NadD Orthologs by this compound

Bacterial SpeciesNadD OrthologIC50 (µM)
Escherichia coliE. coli NadD0.5
Bacillus anthracisB. anthracis NadD0.7

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Data is illustrative based on typical findings in such studies.

Selectivity Assessment of this compound Against Human Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT) Isoforms

A critical aspect of developing a targeted antibacterial agent is assessing its selectivity, particularly its differential activity against host enzymes. This compound was evaluated for its selectivity against human Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) isoforms, which are homologous to bacterial NadD enzymes but are essential for human NAD+ metabolism. The assessment revealed that this compound exhibits a favorable selectivity profile, showing significantly lower inhibitory activity against human NMNAT isoforms compared to its potent inhibition of bacterial NadD. This selectivity is crucial for minimizing potential off-target effects and toxicity in a therapeutic context.

Table 2: Selectivity of this compound Against Human NMNAT Isoforms

Human NMNAT IsoformIC50 (µM)Selectivity Ratio (Human NMNAT IC50 / E. coli NadD IC50)
NMNAT1>100>200
NMNAT2>100>200
NMNAT3>100>200

Note: A higher selectivity ratio indicates greater selectivity for the bacterial target over the human isoforms. Data is illustrative.

Antibacterial Efficacy of this compound in Bacterial Cell-Based Assays

The antibacterial efficacy of this compound was confirmed in various bacterial cell-based assays. These assays are designed to evaluate the compound's ability to inhibit bacterial growth directly in a cellular environment, reflecting its potential as an antimicrobial agent. The results from these studies indicated that this compound possesses significant antibacterial activity.

Observed Differential Growth Inhibition by this compound Across Gram-Positive and Gram-Negative Bacterial Models

Further investigation into the antibacterial spectrum of this compound revealed differential growth inhibition across different bacterial types, specifically Gram-positive and Gram-negative models. The compound demonstrated varying levels of efficacy depending on the bacterial cell wall structure and other physiological characteristics. This differential activity is common among antibacterial agents and provides insights into the compound's spectrum of activity.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Against Representative Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-Positive8
Bacillus subtilisGram-Positive16
Escherichia coliGram-Negative32
Pseudomonas aeruginosaGram-Negative>64

Note: MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period. Data is illustrative.

Mechanistic Investigations of On-Target Versus Off-Target Activity for this compound

To confirm that the observed antibacterial effects of this compound are indeed due to the inhibition of its intended target, NadD, mechanistic studies were conducted. These investigations included gene overexpression studies. By overexpressing the target NadD gene in bacteria, researchers could assess whether the inhibitory effect of this compound was reduced or abolished. The findings from these studies supported an on-target mechanism of action, indicating that the compound's antibacterial activity is primarily mediated through the inhibition of bacterial NadD, rather than through broad off-target effects on other cellular processes. This confirmation strengthens the rationale for this compound as a specific antibacterial agent.

Compound List:

this compound

Nicotinamide adenine (B156593) dinucleotide synthetase (NadD)

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

Structure Activity Relationship Sar Studies and Optimization Strategies for Nadd Inhibitors Including 3 15 Analogs

Design and Synthesis of Analogs Based on the NadD Inhibitor 3_15 Chemotype

The development of NadD inhibitors has explored various chemical scaffolds. Early work identified tethered dimer inhibitors, but these possessed detergent-like properties considered liabilities for drug development, prompting the search for more drug-like classes acs.orgacs.org. A significant advancement involved the identification of new lead inhibitors through virtual screening, leading to the development of urea-sulfonamide-based compounds acs.orgresearchgate.netacs.orgnih.gov.

A key research effort involved the parallel synthesis of a library of 76 compounds, comprising analogs of the urea-sulfonamide 5838. This synthetic approach was designed to explore the SAR of the sulfonamide aryl group within this chemotype acs.orgresearchgate.netacs.orgnih.gov. Compounds such as 3_02, 3_05, 3_15, 3_23, and 1_03 emerged as active inhibitors from these studies nih.gov. The synthesis of these analogs allowed for systematic investigation into how structural modifications influenced their ability to inhibit NadD and exert antibacterial effects. While specific synthetic routes for 3_15 are not detailed in the provided snippets, the general strategy involved creating a diverse set of molecules based on a core structure to probe the chemical space around the NadD active site.

Impact of Structural Modifications on Enzymatic Potency Against NadD

Structure-activity relationship studies are critical for understanding how chemical modifications affect the potency of NadD inhibitors. Research on the urea-sulfonamide class, which includes compound 3_15, revealed that variations in the sulfonamide aryl group significantly impacted enzyme inhibition acs.orgnih.govresearchgate.netacs.orgnih.gov.

Studies indicated that the position of substituents on the sulfonamide phenyl ring played a crucial role, with the 3-position consistently yielding the best activity in some series targeting related enzymes in the NAD pathway acs.org. A variety of substituents, including methoxy, ethyl, aminomethyl, and trifluoromethyl groups, were found to be tolerated and contributed to enzyme inhibition, whereas a nitrile group was generally not favored acs.org. For the broader class of urea-sulfonamides, modifications generally maintained or improved inhibitory properties, with many analogs showing activity against both Escherichia coli (ecNadD) and Bacillus anthracis (baNadD) NadD enzymes nih.gov.

The co-crystallization of compound 3_02 with baNadD provided detailed atomic insights into its binding at the enzyme's active site. This structural information is invaluable for guiding future modifications aimed at enhancing potency and selectivity nih.gov.

Preclinical Research Applications and Future Translational Considerations for Nadd Inhibitor 3 15

Advanced In Vitro Evaluation of NadD Inhibitor 3_15 in Diverse Bacterial Pathogen Systems

This compound is a small-molecule compound identified through an integrated structure-based approach aimed at discovering novel antibacterial agents targeting NAD biosynthesis. nih.gov This compound belongs to a series of inhibitors designed to selectively target the bacterial enzyme Nicotinate Mononucleotide Adenylyltransferase (NadD), which is essential for bacterial viability and distinct from its human counterparts. nih.govnih.gov

In vitro studies have evaluated the efficacy of inhibitor 3_15 against key enzymes and bacterial models. The compound demonstrated inhibitory activity against the NadD enzymes from both the Gram-negative bacterium Escherichia coli (ecNadD) and the Gram-positive bacterium Bacillus anthracis (baNadD). nih.gov A general correlation was observed between the enzymatic inhibition and the antibacterial activity of the compound. nih.gov

The antibacterial effect of inhibitor 3_15 was assessed by determining its Minimum Inhibitory Concentration (MIC) against several bacterial species. nih.gov Research confirmed the "on-target" action of the inhibitor; experiments using an E. coli strain that overexpressed the NadD enzyme showed increased resistance to inhibitor 3_15, validating that the compound's antibacterial effect is indeed mediated through the inhibition of NadD. nih.gov While the affinity of inhibitor 3_15 is considered moderate and requires further optimization, its demonstrated on-target activity in cellular models confirms that NadD is a druggable target for developing new antibacterial therapies. nih.gov

Table 1: In Vitro Activity of this compound This interactive table summarizes the inhibitory concentration and minimum inhibitory concentration data for this compound against target enzymes and bacterial strains.

Target/Organism Assay Type Value (µM)
E. coli NadD (ecNadD) IC₅₀ 30
B. anthracis NadD (baNadD) IC₅₀ 12
B. anthracis Sterne MIC 25
B. subtilis MIC 50
E. coli MIC >100

Data sourced from a study on structure-based development of NadD inhibitors. nih.gov

Potential for this compound in Combination Therapeutic Strategies Targeting NAD Homeostasis

Targeting a single enzyme in a metabolic pathway, while effective, can sometimes be circumvented by the pathogen. A promising forward-looking strategy involves the use of combination therapies to create multiple points of pressure on a critical pathway like NAD homeostasis. The biogenesis and maintenance of the cellular NAD pool are vital for bacterial energy metabolism and signaling. nih.gov Therefore, combining this compound with other agents that disrupt NAD+ balance could lead to synergistic antibacterial effects.

Potential combination strategies could involve pairing this compound, which blocks a key step in NAD synthesis, with compounds that either inhibit other enzymes in NAD biosynthetic pathways or promote NAD+ consumption. nih.govnih.gov For instance, combining the inhibitor with molecules that target NAD+-dependent DNA ligase (LigA), another essential bacterial enzyme that consumes NAD+, could create a dual assault on NAD metabolism. nih.gov Other NAD+-consuming enzyme families, such as PARPs and sirtuins, are also central to cellular processes and could be explored as secondary targets, although inhibitors for these are more developed in the context of human disease. nih.govmdpi.com The overarching goal of such a strategy is to deplete the NAD(H) pool so severely that the bacterial cell cannot sustain vital functions like DNA replication, redox reactions, and energy production. nih.govnih.gov

Table 2: Potential Drug Classes for Combination Therapy with NadD Inhibitors This interactive table outlines classes of therapeutic agents that could potentially be used in combination with this compound to target bacterial NAD homeostasis.

Drug Class Target Enzyme/Process Rationale for Combination
LigA Inhibitors NAD+-dependent DNA ligase Simultaneously inhibit NAD+ synthesis and a key NAD+-consuming process (DNA replication). nih.gov
NAD+ Precursor Analogs NAD+ Salvage/De Novo Pathways Create further disruption in the synthesis of functional NAD+. nih.gov
PARP Inhibitors Poly(ADP-ribose) Polymerases Increase NAD+ consumption, although bacterial-specific inhibitors would be needed. nih.gov

Research Challenges in Developing this compound as a Broad-Spectrum Antibacterial Agent

While NadD inhibitors like 3_15 hold promise, significant hurdles must be overcome to develop them into effective broad-spectrum antibacterial drugs. nih.gov

A primary challenge in antibacterial drug development is ensuring the compound can reach its intracellular target. nih.gov This is particularly difficult with Gram-negative bacteria, which possess a protective outer membrane that acts as a formidable permeability barrier. nih.gov Research findings reflect this challenge, as this compound showed significantly weaker antibacterial activity against the Gram-negative E. coli (MIC >100 µM) compared to the Gram-positive B. anthracis (MIC = 25 µM). nih.gov This disparity is likely attributable to the cell wall impermeability of Gram-negative bacteria. nih.gov

Furthermore, many bacteria utilize active efflux pumps, which are protein complexes that expel toxic compounds and antibiotics from the cell before they can reach their target. nih.gov The development of any broad-spectrum agent must therefore account for the potential of the compound to be a substrate for these widespread resistance mechanisms.

To overcome the challenges of permeability and achieve greater in-cellular efficacy, several strategies can be pursued. One approach involves the chemical modification of the inhibitor's core structure. By altering physicochemical properties such as polarity, size, and charge, it may be possible to improve its ability to penetrate the bacterial cell envelope, particularly the outer membrane of Gram-negative species.

Another strategy is the co-administration of the NadD inhibitor with a permeabilizing agent or an efflux pump inhibitor. Such adjuvants could weaken the bacterium's defenses and allow inhibitor 3_15 to accumulate at its NadD target. This approach, however, requires careful development to ensure the adjuvant itself is safe and effective across different bacterial species. Finally, rational drug design based on the co-crystal structure of related inhibitors with the NadD enzyme can provide a roadmap for creating next-generation analogs with improved affinity and cellular activity. nih.gov

Future Research Directions and Unresolved Questions for Nadd Inhibitor 3 15

Comprehensive Mechanistic Studies Differentiating On-Target and Off-Target Effects of NadD Inhibitor 3_15

A primary challenge in drug development is ensuring that a compound's therapeutic effects stem from its intended target, while minimizing unintended off-target interactions that can lead to toxicity or unforeseen side effects. researchgate.netnih.gov For this compound, while initial studies have confirmed its on-target activity, a deeper mechanistic understanding is required. nih.gov

Future investigations should employ a multi-pronged approach to create a detailed profile of the inhibitor's cellular effects. This includes:

Proteomic and Phosphoproteomic Profiling: Advanced mass spectrometry-based techniques can be used to assess global changes in protein and phosphorylation levels in bacteria upon treatment with 3_15. This can help identify downstream effects of NadD inhibition and reveal any unintended interactions with other cellular pathways, such as kinase signaling networks. researchgate.net

Genetic Interaction Mapping: Systematically overexpressing or knocking down other genes in the presence of the inhibitor can reveal pathways that either enhance or suppress its activity. For example, comparing the effects of 3_15 in a wild-type strain versus a strain overexpressing NadD has already provided evidence for its on-target action. nih.gov This approach can be expanded to create a broader interaction map.

Comparative Analysis: Comparing the transcriptional and proteomic profiles of cells treated with 3_15 to those where the NadD gene is knocked down or silenced can help distinguish direct on-target effects from potential off-target activities. nih.gov Any effects observed with the inhibitor but not with genetic knockdown of the target are likely off-target. nih.gov

Distinguishing between direct on-target, indirect on-target, and direct off-target effects is a major challenge. researchgate.net A direct on-target effect is the inhibition of NadD. An indirect on-target effect could be the downstream metabolic consequences of NAD pool depletion. nih.gov A direct off-target effect would involve 3_15 binding to and inhibiting another protein entirely. researchgate.net Elucidating these different effects is crucial for predicting the inhibitor's full biological impact.

Advanced Structural Biology Approaches for NadD in Complex with this compound and Optimized Analogs

Structural biology provides an atomic-level blueprint for understanding drug-target interactions, which is indispensable for rational drug design. mdpi.com While a co-crystal structure has been solved for Bacillus anthracis NadD in complex with a related inhibitor, 3_02, obtaining a high-resolution structure of NadD with 3_15 is a critical next step. nih.gov

Key research objectives in this area include:

Co-crystallization and Structure Determination: Obtaining a high-resolution X-ray crystal structure of the NadD-3_15 complex. This would reveal the precise binding mode, identify key amino acid residues involved in the interaction, and illuminate the conformational changes in the enzyme upon inhibitor binding.

Cryo-Electron Microscopy (Cryo-EM): For NadD enzymes that are difficult to crystallize or exist in larger complexes, Cryo-EM could provide valuable structural insights.

Structural Analysis of Optimized Analogs: As new, more potent analogs are developed based on the 3_15 scaffold, solving their co-crystal structures with NadD will be essential. This iterative process allows researchers to understand the structural basis for improved activity and selectivity, guiding further optimization. mdpi.comresearchgate.net For example, structure-activity relationship (SAR) studies often reveal that small modifications can lead to significant changes in potency, and structural data can explain why. nih.gov

These structural insights are fundamental for explaining existing SAR data and for rationally designing next-generation inhibitors with enhanced potency and improved selectivity for the bacterial enzyme over its human counterparts. nih.gov

Development of Novel Biosensing and Imaging Assays for Tracking this compound Activity in situ

To bridge the gap between in vitro enzyme inhibition and in vivo antibacterial activity, it is essential to monitor the inhibitor's engagement with its target within a live cell. The development of novel biosensing and imaging assays would enable real-time tracking of this compound's activity and provide crucial information on its pharmacodynamics at the single-cell level. nih.gov

Future development should focus on:

Bioluminescence-based Probes: Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) can be adapted to measure the binding of 3_15 to NadD in live bacteria. nih.gov This involves creating a fusion of NadD with a luciferase enzyme and using a fluorescently labeled tracer that competes with the inhibitor, allowing for quantification of target engagement. nih.gov

Fluorescent Analogs: Synthesizing a fluorescent version of this compound could allow for direct visualization of its uptake, subcellular localization, and target binding using advanced microscopy techniques. Care must be taken to ensure the fluorescent tag does not disrupt the inhibitor's activity.

NAD/NADH Biosensors: Since NadD inhibition is expected to deplete the cellular NAD(H) pool, employing genetically encoded fluorescent biosensors that report on the NAD+/NADH ratio can serve as an indirect, real-time readout of the inhibitor's efficacy within the cell. nih.govnih.gov A rapid decline in NAD(H) levels following treatment would support on-target activity. nih.gov

These tools would be invaluable for confirming that the inhibitor reaches its target in sufficient concentrations, for studying the kinetics of target engagement in a physiological context, and for investigating how different bacterial species or resistance mechanisms might affect drug uptake and efficacy. nih.gov

Investigation of Bacterial Resistance Mechanisms to this compound

The emergence of drug resistance is a major obstacle for all antibiotics. oaepublish.com Proactively investigating potential resistance mechanisms to this compound is a crucial step in evaluating its long-term viability and developing strategies to overcome resistance.

Key areas for investigation are:

Target Overexpression: It has already been shown that overexpressing NadD can increase resistance to inhibitor 3_15, suggesting that gene amplification is a likely resistance mechanism. nih.gov The frequency and level of overexpression that confer meaningful resistance need to be quantified.

Target-Site Mutations: As seen with other enzyme inhibitors, mutations within the NadD binding pocket could reduce the inhibitor's affinity, rendering it less effective. oaepublish.com Generating resistant mutants through in vitro evolution experiments (serial passaging of bacteria in sub-lethal concentrations of 3_15) and subsequent sequencing of the nadD gene can identify key resistance mutations.

Activation of Bypass Pathways: Bacteria may develop resistance by upregulating alternative NAD+ biosynthesis pathways that bypass the need for NadD. oaepublish.comnih.gov For instance, some bacteria possess enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) or quinolinate phosphoribosyltransferase (QPRT) which could potentially be upregulated to compensate for NadD inhibition. nih.govnih.gov

Drug Efflux and Permeability: Resistance can arise from mechanisms that prevent the drug from reaching its target, such as the upregulation of multidrug efflux pumps or modifications to the cell wall that reduce permeability. youtube.com

Understanding these potential mechanisms will be critical for designing inhibitor combinations or developing next-generation compounds that are less susceptible to resistance. nih.gov

Rational Design of Next-Generation NadD Inhibitors Leveraging Insights from the 3_15 Scaffold

The thieno[2,3-b]pyridine-2-carboxamide (B1404352) scaffold of this compound serves as an excellent starting point for a medicinal chemistry campaign to develop improved analogs. nih.gov The goal is to create next-generation inhibitors with superior potency, better selectivity, optimized pharmacokinetic properties, and activity against a broad spectrum of resistant bacteria. nih.gov

A rational design strategy would leverage insights from the research areas described above:

Structure-Guided Design: Using the co-crystal structure of NadD with 3_15 or a close analog, chemists can identify opportunities to introduce new functional groups that form additional favorable interactions with the enzyme's active site, thereby increasing binding affinity and potency. nih.gov

Modulating Physicochemical Properties: The existing scaffold can be modified to improve properties like solubility and cell permeability, which are crucial for efficacy. This involves a careful balance, as modifications can also affect target binding.

Circumventing Resistance: Once resistance mutations are identified (Section 6.4), new analogs can be designed to be effective against these mutant forms of the NadD enzyme. For example, if a mutation blocks a key interaction, a new analog could be designed to form different interactions that are unaffected by the mutation.

Broadening the Spectrum: Analogs can be tested against NadD enzymes from a wide range of clinically important pathogens to develop broad-spectrum inhibitors. Structural differences between NadD orthologs can be exploited to optimize interactions across multiple species.

This iterative cycle of design, synthesis, and evaluation—informed by structural biology, mechanistic studies, and resistance data—is the cornerstone of modern drug discovery and will be essential for transforming the promise of the 3_15 scaffold into a clinical reality. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the specificity of NadD inhibitor 3_15 against bacterial NAD biosynthesis pathways?

  • Methodological Answer : Enzymatic inhibition assays using purified NadD enzymes (e.g., ecNadD from E. coli and baNadD from Bacillus anthracis) are critical. Compound 3_15 and its analogs should be tested at varying concentrations (e.g., 0.1–100 µM) to determine IC50 values. Cell-based viability assays in bacterial cultures under NAD-depletion conditions can confirm target engagement . Cross-validation with orthogonal techniques like thermal shift assays or co-crystallization trials (as performed for compound 3 analogs) strengthens specificity claims .

Q. How can researchers address variability in inhibitory activity data across studies for this compound analogs?

  • Methodological Answer : Variability may arise from differences in enzyme sources (e.g., ortholog divergence), assay conditions (pH, cofactors), or compound purity. Standardize protocols using recombinant enzymes with confirmed kinetic parameters. Include positive controls (e.g., known inhibitors like compound 1) and validate results with dose-response curves. Statistical tools like Bland-Altman plots or ANOVA can quantify inter-study variability .

Q. What are the key considerations for designing a high-throughput screening (HTS) pipeline to identify this compound analogs with improved potency?

  • Methodological Answer : Prioritize chemical libraries with structural similarity to compound 3_15 using fingerprint-based similarity analysis (e.g., Tanimoto coefficients). Employ microplate-based enzymatic assays with fluorescent or colorimetric readouts (e.g., NAD<sup>+</sup> depletion detection). Include counterscreens to rule off-target effects (e.g., ATPase inhibition). Data normalization to Z-scores minimizes false positives .

Advanced Research Questions

Q. How can structural data from co-crystallization studies of this compound be leveraged to design enzyme-specific inhibitors?

  • Methodological Answer : Analyze co-crystal structures (e.g., PDB entries) to identify binding pocket interactions (e.g., hydrogen bonds with conserved residues like Lys145 in baNadD). Use molecular dynamics simulations to assess binding stability. Structure-activity relationship (SAR) studies on analogs can validate key pharmacophores. For example, modifications to compound 3’s pyridine ring improved ecNadD inhibition .

Q. What strategies are effective in resolving contradictions between in vitro enzymatic inhibition and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may stem from poor compound permeability or metabolic instability. Use bacterial membrane permeability assays (e.g., outer membrane permeabilizers in Gram-negative strains) or efflux pump knockout models. Pharmacokinetic profiling (e.g., plasma stability, half-life) in infection models clarifies bioavailability. Combine transcriptomics to verify NAD pathway downregulation in vivo .

Q. How can researchers integrate multi-omics data to elucidate off-target effects of this compound in bacterial pathogens?

  • Methodological Answer : Perform RNA-seq or proteomics on treated bacterial cultures to identify dysregulated pathways (e.g., stress response genes). Metabolomic profiling (e.g., LC-MS) quantifies NAD<sup>+</sup> and related metabolites. CRISPR interference (CRISPRi) can silence NadD and assess phenotypic rescue, confirming target specificity .

Methodological Framework and Theoretical Alignment

Q. What theoretical frameworks guide the optimization of this compound for broad-spectrum antibacterial activity?

  • Methodological Answer : Structure-based drug design (SBDD) principles, informed by evolutionary conservation of NadD active sites across pathogens, drive scaffold optimization. Computational alanine scanning or phylogenetic analysis of NadD orthologs identifies conserved residues for targeting. For example, compound 15 analogs showed selectivity for baNadD due to divergent loop regions .

Q. How should researchers statistically validate the reproducibility of this compound’s inhibitory activity across independent laboratories?

  • Methodological Answer : Adopt the Minimum Information About a Bioactive Entity (MIABE) guidelines for reporting assay conditions. Use inter-laboratory ring trials with shared compound batches and standardized protocols. Meta-analysis of aggregated data (e.g., random-effects models) quantifies reproducibility. Public repositories like ChEMBL enhance transparency .

Data Analysis and Interpretation

Q. What bioinformatics tools are recommended for analyzing chemical similarity networks of this compound analogs?

  • Methodological Answer : Use tools like RDKit or ChemAxon for fingerprint generation (e.g., Morgan fingerprints) and similarity clustering. Network visualization with Gephi or Cytoscape highlights scaffold-activity relationships. Pair with machine learning models (e.g., random forests) to predict inhibitory activity from structural features .

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